N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine follows IUPAC guidelines for prioritizing substituents based on their position and hierarchy on the pteridine core. The parent structure, pteridine (a bicyclic system fusing pyrazine and pyrimidine rings), is numbered such that the nitrogen atoms occupy positions 1, 3, 5, and 7. Substituents are assigned positions based on the lowest possible set of locants.
- Position 2 : The amine group (-NH-) is substituted with a 4-fluorophenyl group, denoted as N-(4-fluorophenyl).
- Position 4 : A piperidin-1-yl group (a six-membered saturated ring with one nitrogen atom) is attached.
Alternative naming conventions, such as CAS Registry nomenclature, would retain this hierarchical order while specifying stereochemistry if applicable. However, no stereocenters are present in this planar aromatic system.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₇FN₅ is derived from the summation of constituent atoms:
- Pteridine core : C₆H₄N₄
- 4-Fluorophenyl substituent : C₆H₄F
- Piperidin-1-yl group : C₅H₁₀N
| Component | Carbon | Hydrogen | Fluorine | Nitrogen |
|---|---|---|---|---|
| Pteridine | 6 | 4 | 0 | 4 |
| 4-Fluorophenyl | 6 | 4 | 1 | 0 |
| Piperidin-1-yl | 5 | 10 | 0 | 1 |
| Total | 17 | 17 | 1 | 5 |
The molecular weight calculates to 309.36 g/mol using atomic masses (C: 12.01, H: 1.008, F: 19.00, N: 14.01). This aligns with analogs such as N-(4-fluorophenyl)piperidin-4-amine (MW 194.25 g/mol) and 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine (MW 284.40 g/mol), adjusted for the additional pteridine moiety.
Properties
Molecular Formula |
C17H17FN6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-piperidin-1-ylpteridin-2-amine |
InChI |
InChI=1S/C17H17FN6/c18-12-4-6-13(7-5-12)21-17-22-15-14(19-8-9-20-15)16(23-17)24-10-2-1-3-11-24/h4-9H,1-3,10-11H2,(H,20,21,22,23) |
InChI Key |
KGXHAUOSMCAKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Halogen-Displacement Reactions
The pteridine scaffold is prefunctionalized with halogens (e.g., chlorine or bromine) at positions 2 and 4, enabling subsequent substitution with piperidine and 4-fluorophenylamine.
Procedure :
-
2,4-Dichloropteridine is reacted with piperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours to yield 4-(piperidin-1-yl)-2-chloropteridine .
-
The intermediate undergoes a second substitution with 4-fluoroaniline under similar conditions, often requiring catalytic bases like K₂CO₃ or Et₃N to deprotonate the amine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidine, DMF, 90°C, 18h | 65–72% |
| 2 | 4-Fluoroaniline, K₂CO₃, ACN, 80°C, 24h | 58–63% |
Advantages :
Limitations :
Reductive Amination of Pteridinone Intermediates
Pteridinone to Amine Conversion
Pteridin-2-amine derivatives are synthesized via reductive amination of ketone precursors.
Procedure :
-
2-Amino-4-oxo-3,4-dihydropteridine is condensed with piperidine using NaBH₃CN or H₂/Pd-C in methanol, yielding 4-(piperidin-1-yl)pteridin-2-amine .
-
The 4-fluorophenyl group is introduced via Ullmann coupling or Buchwald–Hartwig amination with 4-fluoroiodobenzene.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidine, NaBH₃CN, MeOH, RT, 12h | 70–75% |
| 2 | 4-Fluoroiodobenzene, CuI, L-proline, DMSO, 110°C, 24h | 50–55% |
Advantages :
Limitations :
Cyclocondensation of Pyrimidine Precursors
One-Pot Pteridine Ring Formation
This method constructs the pteridine ring de novo by cyclizing pyrimidine derivatives with appropriate amines.
Procedure :
-
4,5-Diamino-2-(methylthio)pyrimidine is treated with piperidine in ethanol under reflux, forming 4-(piperidin-1-yl)pteridin-2-amine .
-
The methylthio group at position 2 is displaced by 4-fluoroaniline using H₂O₂/AcOH oxidation followed by nucleophilic substitution.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidine, EtOH, reflux, 6h | 68–73% |
| 2 | 4-Fluoroaniline, H₂O₂/AcOH, 50°C, 8h | 60–65% |
Advantages :
Limitations :
Microwave-Assisted Synthesis
Accelerated Coupling Reactions
Microwave irradiation enhances reaction rates for substitution and coupling steps.
Procedure :
-
2-Chloro-4-(piperidin-1-yl)pteridine and 4-fluoroaniline are heated in DMF at 150°C under microwave irradiation for 30 minutes.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Time | 30 min |
| Yield | 78–82% |
Advantages :
Limitations :
Comparative Analysis of Methods
| Method | Key Steps | Yield Range | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogen displacement | 58–72% | High | Moderate |
| Reductive Amination | Ketone → amine | 50–75% | Moderate | Low |
| Cyclocondensation | Ring formation | 60–73% | High | Low |
| Microwave-Assisted | Accelerated coupling | 78–82% | Low | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine core.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions may introduce different functional groups to the fluorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine and Pteridine Derivatives
Compounds with pyrimidine or pteridine cores share structural similarities, often differing in substituents that modulate biological activity.
Key Observations:
- Substituent Position and Activity: The position of the fluorophenyl group (C2 in pteridine vs. C4 in pyrimidine) influences target specificity. For example, PPA5’s nitro group enhances radiosensitizing effects in cancer cells , while dacomitinib’s quinazoline core targets EGFR kinases .
- Piperidine vs. Piperazine: Piperazine-containing compounds (e.g., ) may exhibit altered pharmacokinetics due to increased polarity compared to piperidine derivatives .
Piperidine-Containing Analogues
Piperidine is a common pharmacophore in bioactive molecules, contributing to CNS penetration and enzyme inhibition.
Key Observations:
- Fluorophenyl vs.
- Hybrid Cores: Pyrido[2,3-b]pyrazine derivatives () demonstrate kinase inhibition, suggesting the target compound’s pteridine core could similarly target MAP kinases .
Antimicrobial and Anticancer Derivatives
Pyrimidine and pteridine derivatives often exhibit antimicrobial or anticancer properties due to their ability to interfere with DNA/RNA synthesis or enzyme function.
Key Observations:
Biological Activity
N-(4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine, with the CAS number 1144461-30-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. It features a pteridine core substituted with a piperidine group and a fluorophenyl moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇FN₆ |
| Molecular Weight | 324.4 g/mol |
| CAS Number | 1144461-30-2 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in inhibiting key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) Inhibition : Studies suggest that derivatives of pteridine can inhibit DHFR, which is crucial in nucleotide synthesis, thereby affecting cell proliferation and growth .
- Topoisomerase Inhibition : Some related compounds have demonstrated the ability to inhibit bacterial topoisomerases II and IV, essential for DNA replication in bacteria .
- Antimicrobial Activity : The compound shows potential antimicrobial properties against various strains, including Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy:
- In vitro Studies : Compounds structurally related to this pteridine derivative have shown significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Anti-proliferative Effects
The compound's anti-proliferative effects have been investigated in various cancer cell lines:
- Cell Line Studies : Research indicates that similar pteridine derivatives can induce apoptosis in cancer cells through caspase activation pathways. For example, compounds with structural similarities have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (DU145) cell lines .
Case Studies
- Study on DHFR Inhibition :
- Antibacterial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
